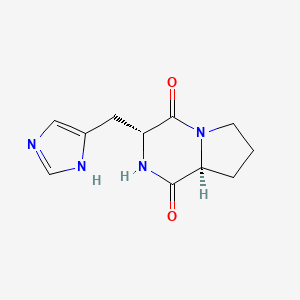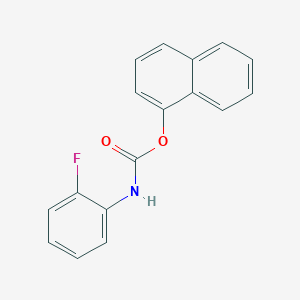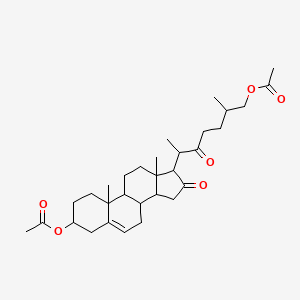
Isopropylidenylacetyl-marmesin
Vue d'ensemble
Description
Isopropylidenylacetyl-marmesin: is a coumarin compound isolated from the roots of plants such as Ferulago bracteata and Notopterygium incisum
Applications De Recherche Scientifique
Isopropylidenylacetyl-marmesin has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
Isopropylidenylacetyl-marmesin, also known as (±)-Prantschimgin, is a coumarin isolated from the roots of F. bracteata . The primary targets of this compound are enzymes involved in the metabolic processes of cells, specifically α-amylase and α-glucosidase .
Mode of Action
This compound interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activities . This interaction results in changes to the metabolic processes within the cell, affecting the breakdown and absorption of carbohydrates.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by this compound affects the carbohydrate metabolism pathway . This can lead to downstream effects such as reduced glucose absorption, which can have significant impacts on cellular energy production and overall metabolic function.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of α-amylase and α-glucosidase, leading to reduced carbohydrate breakdown and glucose absorption . This can result in decreased energy production within the cell and potentially lead to cellular dysfunction.
Analyse Biochimique
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropylidenylacetyl-marmesin can be synthesized through chemical reactions involving esterification or other modifications of precursor compounds . The specific synthetic routes and reaction conditions may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources such as Ferulago bracteata. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropylidenylacetyl-marmesin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Comparaison Avec Des Composés Similaires
Isopropylidenylacetyl-marmesin is unique among coumarin compounds due to its specific structure and biological activities. Similar compounds include:
Propriétés
IUPAC Name |
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLZBCFLJVBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345973 | |
| Record name | Isopropylidenylacetyl-marmesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35178-20-2 | |
| Record name | Isopropylidenylacetyl-marmesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


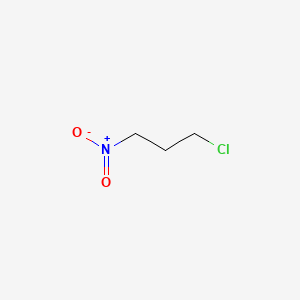

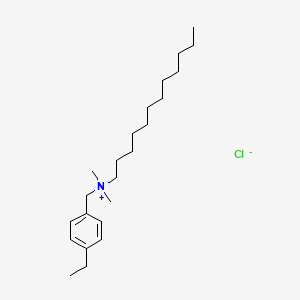

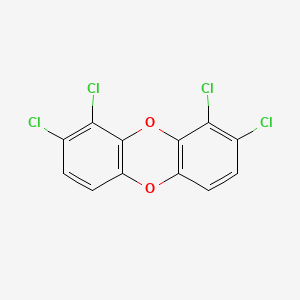


![6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1633348.png)
